molecular formula C26H19ClN4O5 B11063027 1'-(4-chlorophenyl)-2-nitro-7,11b-dihydro-2'H,6H,13H-spiro[isoquino[2,1-a]quinoline-12,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione

1'-(4-chlorophenyl)-2-nitro-7,11b-dihydro-2'H,6H,13H-spiro[isoquino[2,1-a]quinoline-12,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione

Cat. No.: B11063027
M. Wt: 502.9 g/mol
InChI Key: OCTWHJYZKKWRBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-(4-chlorophenyl)-2-nitro-7,11b-dihydro-2’H,6H,13H-spiro[isoquino[2,1-a]quinoline-12,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage. This particular compound features a spiro linkage between an isoquinoline and a pyrimidine ring, with additional functional groups such as a nitro group and a chlorophenyl group. The presence of these functional groups and the spiro structure imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1’-(4-chlorophenyl)-2-nitro-7,11b-dihydro-2’H,6H,13H-spiro[isoquino[2,1-a]quinoline-12,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione can be achieved through various synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditionsThe final step involves the cyclization of the intermediate compounds to form the spiro linkage .

Industrial production methods for such complex compounds often involve multi-step synthesis processes, utilizing advanced techniques such as photoredox catalysis and transition metal-catalyzed reactions. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

1’-(4-chlorophenyl)-2-nitro-7,11b-dihydro-2’H,6H,13H-spiro[isoquino[2,1-a]quinoline-12,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups and enhanced biological properties .

Scientific Research Applications

1’-(4-chlorophenyl)-2-nitro-7,11b-dihydro-2’H,6H,13H-spiro[isoquino[2,1-a]quinoline-12,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1’-(4-chlorophenyl)-2-nitro-7,11b-dihydro-2’H,6H,13H-spiro[isoquino[2,1-a]quinoline-12,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the spiro structure and functional groups allow the compound to bind to specific receptors and enzymes, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar compounds to 1’-(4-chlorophenyl)-2-nitro-7,11b-dihydro-2’H,6H,13H-spiro[isoquino[2,1-a]quinoline-12,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione include other spiro compounds with isoquinoline and pyrimidine rings. These compounds share similar structural features but differ in their functional groups and overall reactivity. Examples include:

Properties

Molecular Formula

C26H19ClN4O5

Molecular Weight

502.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-2'-nitrospiro[1,3-diazinane-5,12'-6,7,11b,13-tetrahydroisoquinolino[2,1-a]quinoline]-2,4,6-trione

InChI

InChI=1S/C26H19ClN4O5/c27-17-5-7-18(8-6-17)30-24(33)26(23(32)28-25(30)34)14-16-13-19(31(35)36)9-10-21(16)29-12-11-15-3-1-2-4-20(15)22(26)29/h1-10,13,22H,11-12,14H2,(H,28,32,34)

InChI Key

OCTWHJYZKKWRBY-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(C3=CC=CC=C31)C4(CC5=C2C=CC(=C5)[N+](=O)[O-])C(=O)NC(=O)N(C4=O)C6=CC=C(C=C6)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.